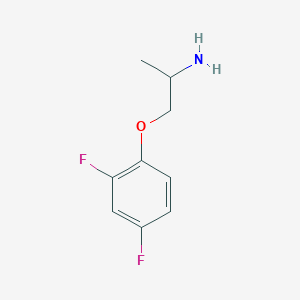

1-(2-Aminopropoxy)-2,4-difluorobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2,4-difluorophenoxy)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4,6H,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCXWMIRJGOFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953751-83-2 | |

| Record name | 1-(2-aminopropoxy)-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 1 2 Aminopropoxy 2,4 Difluorobenzene

Retrosynthetic Analysis of the 1-(2-Aminopropoxy)-2,4-difluorobenzene Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the ether linkage (C-O bond). This disconnection suggests that the molecule can be synthesized from a 2,4-difluorophenyl precursor and a 2-aminopropoxy precursor. This approach is logical because the formation of an ether bond is a well-established and reliable reaction. amazonaws.com

The two key synthons, or synthetic equivalents, identified through this disconnection are a 2,4-difluorophenol (B48109) derivative (electrophile) and a 1-amino-2-propanol derivative (nucleophile). The forward synthesis would then involve the reaction of these two precursors to form the desired ether linkage.

Precursor Synthesis and Reactant Selection

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

Preparation of 2,4-Difluorobenzene Core Intermediates

The 2,4-difluorobenzene moiety is a crucial component. A common and versatile starting material for this part of the molecule is 2,4-difluorophenol. cymitquimica.comnih.gov This compound is commercially available and serves as an excellent electrophilic partner in the subsequent etherification step. alkalisci.com

Alternative routes to difluorobenzene derivatives exist, such as processes starting from dichlorobenzoyl chloride or through diazotization reactions of corresponding anilines, like the Balz-Schiemann reaction. google.comdntb.gov.ua For instance, 1,3-difluorobenzene (B1663923) can be synthesized from 2,4-difluoroaniline (B146603). researchgate.net However, for the specific synthesis of this compound, utilizing 2,4-difluorophenol is often the most direct approach.

Synthesis of Propoxy-Linked Amine Precursors

The synthesis of the 1-amino-2-propanol side chain is another critical aspect. This chiral amino alcohol can be prepared through various methods. One common approach involves the reduction of L-alanine derivatives. google.com For example, esters of L-alanine can be reduced to yield (S)-2-amino-1-propanol. google.com Another method is the ring-opening of a chiral epoxide, such as (R)-propylene oxide, with an amine source. patsnap.com For instance, reaction with trifluoroacetamide (B147638) followed by hydrolysis can yield chiral 1-amino-2-propanol. patsnap.com

Other synthetic strategies include the reductive amination of a hydroxy-ketone precursor. researchgate.net The choice of the synthetic route for the propoxy-linked amine precursor often depends on the desired stereochemistry and the availability of starting materials.

Etherification Strategies for Aromatic Ring Functionalization

The key step in assembling the this compound scaffold is the formation of the ether bond between the aromatic ring and the aminopropoxy side chain. Several strategies can be employed for this transformation.

Nucleophilic Aromatic Substitution (SAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl ether linkage. masterorganicchemistry.com In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, the hydroxyl group of 1-amino-2-propanol (or a protected derivative) acts as the nucleophile, and a fluorine atom on the 2,4-difluorobenzene ring serves as the leaving group.

The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atoms in this case, activates the ring towards nucleophilic attack. masterorganicchemistry.comresearchgate.net The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. nih.gov The rate of SNAr reactions is influenced by the nature of the solvent and the presence of a base to deprotonate the alcohol, making it a more potent nucleophile. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 2,4-Difluorophenol | Protected 1-amino-2-propanol | NaH, K2CO3 | DMF, DMSO | Room Temp. to 100 °C |

| 1-Bromo-2,4-difluorobenzene (B57218) | 1-Amino-2-propanol | Cs2CO3 | Toluene | 80-120 °C |

Coupling Reactions for Alkoxy Group Introduction

Palladium-catalyzed C-O coupling reactions have emerged as powerful tools for the synthesis of aryl ethers, especially for amine-containing substrates. novartis.comresearchgate.net These methods offer an alternative to traditional SNAr reactions and can sometimes provide better yields or milder reaction conditions. The Ullmann condensation is a classic example of a copper-catalyzed C-O coupling reaction. organic-chemistry.org

Modern advancements in catalysis have led to the development of highly efficient palladium and copper-based systems that can couple a wide range of aryl halides with alcohols. organic-chemistry.orgsioc-journal.cn These reactions often employ specific ligands to facilitate the catalytic cycle. For the synthesis of this compound, a coupling reaction could involve an activated 2,4-difluorobenzene derivative (e.g., a bromide or triflate) and 1-amino-2-propanol.

| Catalyst | Ligand | Aryl Halide | Alcohol | Base |

|---|---|---|---|---|

| Pd(OAc)2 | BippyPhos | Aryl Bromide | Amino Alcohol | NaOtBu |

| CuI | Me4Phen | Aryl Iodide | Aliphatic Alcohol | K3PO4 |

Amination Techniques and Functional Group Interconversion

The introduction of the amine functionality onto the propoxy chain of a 2,4-difluorobenzene scaffold is a critical step in the synthesis of this compound. Various amination techniques and functional group interconversions can be employed to achieve this transformation, each with its own advantages and limitations.

Direct amination involves the direct replacement of a leaving group, such as a halogen or a sulfonate ester, with an amine source. In the context of synthesizing this compound, a suitable precursor would be a molecule like 1-(2-halopropoxy)-2,4-difluorobenzene or 1-(2-sulfonyloxypropoxy)-2,4-difluorobenzene.

Recent research has explored various direct amination strategies. For instance, rhodium-catalyzed C–H selective amination using N-fluorobenzenesulfonimide (NFSI) as the amino source has shown promise for the amination of arylquinazolines, demonstrating high functional group tolerance and regioselectivity. researchgate.net While not directly applied to the target molecule, this methodology highlights the potential of catalytic C-H amination. Additionally, PhIO-mediated oxidation reactions have been developed for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, showcasing a metal-free approach to amination. mdpi.com Another effective method involves the C-H amination of free anilines with azodicarboxylates in hexafluoro-2-propanol (HFIP), which proceeds without the need for additional catalysts. researchgate.net

These direct approaches can be advantageous due to their atom economy and potentially shorter synthetic routes. However, challenges such as regioselectivity, control of over-alkylation, and the need for harsh reaction conditions can be significant hurdles.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a reliable alternative to direct alkylation of amines. harvard.edu This two-step process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the desired amine. harvard.edu For the synthesis of this compound, a suitable precursor would be 1-(2-oxopropoxy)-2,4-difluorobenzene.

A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) is a particularly mild and selective reagent for the reductive amination of a wide range of aldehydes and ketones. organic-chemistry.org Other common reducing agents include sodium cyanoborohydride, various borane-amine complexes, and catalytic hydrogenation. harvard.eduorganic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to achieve high yields and chemoselectivity. organic-chemistry.orgorganic-chemistry.org For instance, monotrifluoroacetoxyborane-amines have been shown to be efficient reagents for one-pot tandem reductive amination/alkylation-cycloamidation reactions. organic-chemistry.orgnih.gov

Reductive amination offers several advantages, including high functional group tolerance and the avoidance of over-alkylation, a common side reaction in direct amination methods. harvard.edu

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides. unacademy.commasterorganicchemistry.comunacademy.comnumberanalytics.com The reaction utilizes potassium phthalimide (B116566) as a protected source of ammonia. unacademy.commasterorganicchemistry.comunacademy.com The phthalimide anion acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form an N-alkylphthalimide. masterorganicchemistry.com Subsequent cleavage of the phthalimide group, typically through hydrazinolysis or acidic hydrolysis, liberates the primary amine. masterorganicchemistry.com

For the synthesis of this compound, the starting material for the Gabriel synthesis would be 1-(2-halopropoxy)-2,4-difluorobenzene. A key advantage of the Gabriel synthesis is that it exclusively produces primary amines, avoiding the formation of secondary and tertiary amine byproducts that can plague other amination methods. masterorganicchemistry.com However, a limitation of this method is that it is generally not suitable for the synthesis of aryl amines, as aryl halides are typically unreactive towards nucleophilic substitution. unacademy.comunacademy.com

Interactive Data Table: Comparison of Amination Techniques

| Feature | Direct Amination | Reductive Amination | Gabriel Synthesis |

| Precursor | Alkyl halide, sulfonate | Ketone, aldehyde | Alkyl halide |

| Key Reagents | Amine source, catalyst (optional) | Amine, reducing agent | Potassium phthalimide, hydrazine/acid |

| Primary Product | Primary, secondary, or tertiary amine | Primary, secondary, or tertiary amine | Primary amine |

| Advantages | Atom economy, potentially shorter route | Avoids over-alkylation, high functional group tolerance | Exclusively forms primary amines |

| Disadvantages | Potential for over-alkylation, regioselectivity issues | Requires a carbonyl precursor | Limited to primary amines, not for aryl amines |

Stereoselective Synthesis Considerations for Chiral Analogs

The synthesis of chiral analogs of this compound, where the aminopropoxy group contains a stereocenter, requires careful consideration of stereoselective synthetic methods. Asymmetric synthesis aims to control the formation of a specific stereoisomer.

One approach involves the use of chiral starting materials. For instance, a chiral fluorinated allylic alcohol could be used as a precursor, with subsequent reactions designed to preserve the stereochemistry. rsc.org Another strategy is to employ chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net

Catalytic asymmetric methods offer an efficient route to chiral compounds. For example, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols can produce chiral 1,2-fluorohydrins with high enantioselectivity. rsc.org Similarly, catalytic enantioselective difluoroalkylation of aldehydes can generate chiral α,α-difluoro-β-hydroxy ketones, which can be further elaborated into chiral amines. nih.gov The development of frustrated Lewis pair (FLP) mediated monoselective C-F activation using chiral Lewis bases has also shown promise for the stereoselective synthesis of fluoroalkanes. nih.govsemanticscholar.orgresearchgate.net

Process Optimization and Scale-Up Methodologies

Optimizing the synthesis of this compound for large-scale production requires a focus on efficiency, safety, and cost-effectiveness. Methodologies such as flow chemistry are increasingly being adopted to address the challenges of scaling up chemical reactions, particularly those involving hazardous reagents or intermediates.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fluorinated compounds. chemistryviews.orgresearchgate.netbeilstein-journals.orgresearchgate.net These advantages include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. researchgate.netbeilstein-journals.org The small reactor volumes in flow systems minimize the risks associated with highly exothermic or potentially explosive reactions. google.com

The application of flow chemistry has been successfully demonstrated in various fluorination reactions. For instance, continuous-flow reactors have been used for the synthesis of 1,3-difluorobenzene from 2,4-difluoroaniline and for the generation of 1,2-difluorobenzene (B135520) via a photochemical fluorodediazoniation. seqens.comresearchgate.netresearchgate.net Flow systems have also been developed for the synthesis of fluorinated α-amino acids and for the Pd-catalyzed fluorination of aryl triflates. chemistryviews.orgresearchgate.net These examples highlight the potential of flow chemistry to enable the safe and efficient large-scale production of fluorinated aromatic compounds like this compound. vapourtec.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is pivotal in developing environmentally benign and economically viable production methods. The focus is on minimizing waste, utilizing less hazardous chemicals, and improving energy efficiency. A common conceptual pathway to synthesize this compound involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction.

A plausible conventional synthesis begins with the reaction of 2,4-difluoronitrobenzene (B147775) with 2-aminopropanol. In this SNAr reaction, the lone pair of electrons on the oxygen of the alcohol attacks the carbon atom bearing a fluorine atom, displacing it. The nitro group on the benzene (B151609) ring is crucial as it activates the ring towards nucleophilic attack, particularly at the para position. This step yields the intermediate, 1-(2-aminopropoxy)-2-fluoro-4-nitrobenzene. The subsequent step involves the reduction of the nitro group to an amine, yielding the final product, this compound.

From a green chemistry perspective, this conventional route presents several areas for improvement. The choice of solvent in both the SNAr and the reduction steps is critical. Traditional syntheses may employ volatile organic compounds (VOCs) such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for the SNAr reaction, which are effective but pose environmental and health risks. The reduction step often utilizes metal hydrides or catalytic hydrogenation, which can involve hazardous reagents and generate significant waste.

In an effort to align the synthesis with green chemistry principles, researchers are exploring several modifications to the conventional route. These include the use of greener solvents, the development of catalytic systems that are more efficient and recyclable, and the streamlining of the process to reduce the number of steps and purification requirements.

Alternative Solvents and Catalysis:

The replacement of conventional solvents with more environmentally friendly alternatives is a key focus. Water, supercritical fluids, or bio-based solvents are being investigated as potential replacements. For the SNAr reaction, the use of phase-transfer catalysts in a biphasic system (e.g., water and an organic solvent) can enhance reaction rates and facilitate catalyst recycling.

In the reduction of the nitro group, traditional methods like the use of tin or iron in acidic media generate large amounts of metallic waste. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a greener alternative as it proceeds with high atom economy and the catalyst can often be recovered and reused. Further advancements are being made in developing novel nanocatalysts that exhibit higher activity and selectivity, allowing for milder reaction conditions and lower catalyst loading.

Process Intensification:

The following table provides a comparative overview of a conventional synthetic approach and a potential greener alternative for the synthesis of this compound, highlighting the key improvements based on green chemistry principles.

| Parameter | Conventional Synthesis | Greener Alternative |

| Starting Material | 2,4-Difluoronitrobenzene | 2,4-Difluoronitrobenzene |

| Nucleophile | 2-Aminopropanol | 2-Aminopropanol |

| SNAr Solvent | Dimethylformamide (DMF) | Water or a bio-based solvent |

| SNAr Catalyst | None (thermal) | Phase-transfer catalyst |

| Reduction Method | Tin (Sn) in HCl | Catalytic hydrogenation (e.g., Pd/C) |

| Process | Two-step with intermediate isolation | Potential for one-pot synthesis |

| Waste Generation | High (metal waste, solvent waste) | Reduced (catalyst recycling, less solvent) |

The continuous exploration and implementation of such green chemistry strategies are essential for the sustainable production of this compound and other valuable chemical compounds.

Advanced Spectroscopic and Structural Characterization of 1 2 Aminopropoxy 2,4 Difluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and electronic environment of 1-(2-Aminopropoxy)-2,4-difluorobenzene.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. The spectrum for this compound would feature distinct signals for the aromatic protons and the aliphatic protons of the aminopropoxy group. The three aromatic protons would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The aliphatic protons on the propoxy chain would show signals corresponding to the CH, CH₂, and CH₃ groups, with their chemical shifts and splitting patterns revealing their connectivity. The amine (NH₂) protons might appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show nine distinct signals, corresponding to the six aromatic carbons and the three aliphatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine and oxygen atoms. The carbons directly bonded to fluorine (C-2 and C-4) would appear as doublets due to one-bond carbon-fluorine (¹J_CF_) coupling, a key diagnostic feature.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for its characterization. nih.gov It provides direct information about the fluorine atoms. The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-4 positions. These signals would be split into multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling), confirming their relative positions on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound Note: This table presents predicted data based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Couplings |

| Aromatic CH (C3, C5, C6) | 6.8 - 7.2 (m) | 105 - 125 | J_HF, J_HH_ |

| Aromatic C-O (C1) | - | ~155 (dd) | J_CF_ |

| Aromatic C-F (C2) | - | ~158 (dd) | ¹J_CF_ ≈ 240-250 Hz |

| Aromatic C-F (C4) | - | ~160 (dd) | ¹J_CF_ ≈ 245-255 Hz |

| O-CH₂ | 3.9 - 4.1 (m) | ~70 | J_HH_ |

| CH-NH₂ | 3.3 - 3.5 (m) | ~50 | J_HH_ |

| CH₃ | 1.2 - 1.4 (d) | ~18 | J_HH_ |

| NH₂ | 1.5 - 2.5 (br s) | - | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion ([M]+) or a protonated species ([M+H]+), allowing for the unambiguous confirmation of the molecular formula, C₉H₁₁F₂NO.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of a methyl group or the formation of an iminium ion.

Cleavage of the ether bond: Scission of the C-O bond connecting the propoxy group to the aromatic ring, leading to fragments corresponding to the 2,4-difluorophenoxy radical (m/z 129) and the aminopropoxy cation.

Loss of the side chain: Cleavage of the O-CH₂ bond, generating a prominent peak for the 2,4-difluorophenol (B48109) ion (m/z 130).

Table 2: Predicted HRMS Data and Major Fragments for this compound Note: This table presents predicted data. Actual fragmentation may vary based on ionization technique.

| Species | Molecular Formula | Calculated Exact Mass | Predicted Fragment (m/z) | Possible Identity of Fragment |

| [M+H]⁺ | C₉H₁₂F₂NO⁺ | 188.0881 | 188 | Protonated Molecular Ion |

| [M]⁺˙ | C₉H₁₁F₂NO⁺˙ | 187.0805 | 187 | Molecular Ion |

| 130 | [2,4-difluorophenol]⁺ | |||

| 129 | [2,4-difluorophenoxy]⁺ | |||

| 58 | [CH₃CH(NH₂)]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov

IR Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands would include:

N-H stretching: A broad to medium absorption in the 3300-3400 cm⁻¹ region, characteristic of the primary amine (NH₂).

C-H stretching: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

C=C stretching: Aromatic ring vibrations appearing in the 1500-1620 cm⁻¹ region.

C-O-C stretching: A strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage, typically found around 1250-1280 cm⁻¹.

C-F stretching: Strong, intense absorptions in the 1100-1250 cm⁻¹ region, confirming the presence of the fluoroaromatic system.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum than in the IR spectrum.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₉H₁₁F₂NO). A close correlation between the experimental and theoretical values serves to confirm the empirical formula of the synthesized compound. mdpi.com

Table 3: Theoretical Elemental Analysis Data for C₉H₁₁F₂NO

| Element | Atomic Mass | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 57.75% |

| Hydrogen (H) | 1.008 | 5.92% |

| Fluorine (F) | 18.998 | 20.30% |

| Nitrogen (N) | 14.007 | 7.48% |

| Oxygen (O) | 15.999 | 8.55% |

| Total Molecular Weight | 187.19 g/mol |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtainable as a suitable single crystal, X-ray crystallography would provide the definitive, three-dimensional structure of the molecule in the solid state. mdpi.com This technique would precisely determine bond lengths, bond angles, and torsional angles. Furthermore, it would reveal crucial information about the intermolecular interactions, such as hydrogen bonding involving the amine group and potential C-H···F interactions, which dictate the crystal packing arrangement. nih.gov

Chromatographic Techniques for Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic methods are essential for assessing the purity of a sample and for separating it from any starting materials, byproducts, or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. hpst.cz A GC analysis would show a single major peak for a pure sample of this compound, and its retention time would be a characteristic property under specific analytical conditions. The coupled mass spectrometer would provide mass data for the eluting peak, confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for less volatile or thermally sensitive compounds. Using a suitable stationary phase (e.g., C18) and mobile phase, a pure sample would yield a single, sharp peak in the chromatogram. A UV detector would be effective for detection due to the presence of the aromatic ring.

Computational and Theoretical Investigations of 1 2 Aminopropoxy 2,4 Difluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a compound like 1-(2-Aminopropoxy)-2,4-difluorobenzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic properties. numberanalytics.com

Table 1: Predicted Ground State Properties from DFT Calculations

| Property | Predicted Value/Description | Significance |

| Optimized Geometry | Non-planar structure due to the aminopropoxy side chain. | The three-dimensional shape is crucial for its interaction with other molecules. |

| HOMO-LUMO Energy Gap | Expected to be around 4-5 eV. | A larger gap suggests higher kinetic stability and lower chemical reactivity. numberanalytics.com |

| Dipole Moment | Non-zero, indicating a polar molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential near fluorine and oxygen atoms; positive potential near the amino group's hydrogen atoms. | Indicates sites for electrophilic and nucleophilic attack, respectively. |

Note: The values in this table are illustrative and based on typical results for similar fluorinated aromatic compounds.

Computational analysis can be used to explore potential synthetic routes and reactivity patterns. For instance, the formation of the ether linkage in this compound could be studied via computational modeling of reactions like the Ullmann condensation or other nucleophilic aromatic substitution pathways. numberanalytics.comnih.gov

DFT calculations are instrumental in locating transition state structures and calculating activation energies, thereby providing a detailed picture of the reaction pathway. smu.edunih.gov This analysis can help in understanding the feasibility of a reaction and predicting the major products. For example, in a reaction involving a difluorobenzene derivative, computational methods can predict the regioselectivity of the substitution.

Table 2: Illustrative Data for a Hypothetical Reaction Mechanism Analysis

| Parameter | Description | Illustrative Value |

| Reaction Type | Nucleophilic Aromatic Substitution | - |

| Reactants | 2,4-difluorophenol (B48109), 2-aminopropyl halide | - |

| Transition State Energy | The energy barrier for the reaction to occur. | +25 kcal/mol |

| Reaction Energy | The overall energy change of the reaction. | -10 kcal/mol (exothermic) |

Note: This data is hypothetical and serves to illustrate the type of information gained from reaction mechanism analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, which is essential for understanding their interactions in a biological or chemical system.

The aminopropoxy side chain of this compound can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating dihedral angles and calculating the potential energy at each step. The resulting data can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry.

For alkoxybenzene derivatives, the orientation of the alkoxy group relative to the aromatic ring is a key conformational feature. acs.org The presence of the amino group adds further complexity, with the potential for intramolecular hydrogen bonding influencing the preferred conformations.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a ligand might interact with the binding site of a protein.

Given the structural motifs present in this compound, it could be docked into the active sites of various enzymes or receptors to explore potential biological activities. The docking process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. ijpsonline.com The difluoroaromatic ring can participate in hydrophobic and halogen bonding interactions, while the aminopropoxy group can form hydrogen bonds.

Table 3: Example Output from a Ligand-Receptor Docking Simulation

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase | -8.5 | TYR23, LYS45, ASP120 |

| Example GPCR | -7.9 | PHE110, SER190, ASN301 |

Note: This table presents hypothetical docking results to illustrate the nature of the data obtained.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to solve chemical problems. QSAR is a specific application that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For a class of compounds including this compound, a QSAR model could be developed if sufficient experimental data on their biological activity were available. nih.gov The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., size, shape, electronic properties). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such models can be used to predict the activity of new, untested compounds. Fluorinated aromatic compounds are frequently subjects of QSAR studies due to the significant impact of fluorine substitution on biological activity. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can provide predictions for various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. While comprehensive experimental spectra for this compound are not widely available in peer-reviewed literature, we can infer expected values based on its structural components and compare theoretical predictions with data from analogous compounds.

Density Functional Theory (DFT) is a common computational method used to predict molecular properties, including spectroscopic parameters, by calculating the electronic structure of a molecule. Such theoretical analyses can help in assigning experimental signals and understanding the molecule's structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR predictions involve calculating the magnetic shielding tensors of the nuclei. These values are then converted into chemical shifts (δ), typically reported in parts per million (ppm).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the aminopropoxy chain, and the amine group.

Aromatic Region: The three protons on the difluorobenzene ring are expected to appear in the range of δ 6.8-7.5 ppm. Their splitting patterns will be complex due to coupling with each other and with the adjacent fluorine atoms.

Propoxy Chain: The protons on the propoxy chain (—O—CH₂—CH(CH₃)—N) would exhibit characteristic shifts. The methine (CH) proton adjacent to the amine and the methyl (CH₃) group would likely appear as a multiplet, while the methylene (B1212753) (CH₂) protons adjacent to the ether oxygen would be deshielded and appear further downfield.

Amine Protons: The two protons of the primary amine (—NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will have distinct signals. The carbons directly bonded to the fluorine atoms (C-2 and C-4) will show large coupling constants (J-coupling), resulting in split signals. Their chemical shifts are significantly influenced by the high electronegativity of fluorine.

Aliphatic Carbons: The three carbons of the propoxy chain will appear in the upfield region of the spectrum.

¹⁹F NMR: This technique is highly specific to the fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4 of the aromatic ring. In similar fluorinated benzamide (B126) compounds, ¹⁹F NMR peaks for fluorine on aromatic systems typically appear between -114 and -118 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in this compound based on Analogous Compounds

| Structural Moiety | Atom | Predicted Chemical Shift (ppm) | Notes |

| 2,4-Difluorophenyl | Aromatic C-H | 6.8 - 7.5 | Complex multiplets due to H-H and H-F coupling. |

| 2,4-Difluorophenyl | Aromatic C-F | 155 - 165 (with C-F coupling) | Large coupling constants expected. |

| 2,4-Difluorophenyl | Aromatic C-O | 150 - 160 | Deshielded due to oxygen attachment. |

| Aminopropoxy | -O-CH₂- | 3.8 - 4.2 | Deshielded by adjacent oxygen atom. |

| Aminopropoxy | -CH(N)- | 3.0 - 3.5 | Influenced by adjacent amine and methyl groups. |

| Aminopropoxy | -CH₃ | 1.0 - 1.4 | Typical range for an aliphatic methyl group. |

| Amine | -NH₂ | 1.5 - 3.0 (variable) | Often a broad singlet, position is solvent-dependent. |

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption of infrared radiation, leading to characteristic peaks in an IR spectrum.

Key expected vibrational frequencies for this compound include:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

N-H Bending: A characteristic bending vibration for primary amines occurs in the range of 1580-1650 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The stretching of the aryl-alkyl ether bond is expected to produce a strong absorption band around 1250 cm⁻¹.

C-F Stretching: Strong absorptions corresponding to the C-F bonds are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3300 - 3500 |

| Stretch | Aromatic C-H | 3000 - 3100 |

| Stretch | Aliphatic C-H | 2850 - 2960 |

| Scissoring/Bending | N-H (Primary Amine) | 1580 - 1650 |

| Stretch | Aromatic C=C | 1450 - 1600 |

| Asymmetric Stretch | Aryl-Alkyl C-O-C | ~1250 |

| Stretch | C-F | 1100 - 1300 |

Mass Spectrometry (MS)

Computational methods can predict mass-to-charge ratios (m/z) for the molecular ion and its various adducts, as well as theoretical fragmentation patterns. PubChem provides predicted Collision Cross Section (CCS) values, which are a measure of an ion's size and shape in the gas phase. These theoretical values can be compared with experimental data from techniques like ion mobility-mass spectrometry.

For this compound (Molecular Formula: C₉H₁₁F₂NO), the predicted monoisotopic mass is approximately 187.08 Da.

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 188.08815 | 136.9 |

| [M+Na]⁺ | 210.07009 | 145.1 |

| [M-H]⁻ | 186.07359 | 137.8 |

| [M+NH₄]⁺ | 205.11469 | 156.4 |

| [M]⁺ | 187.08032 | 134.2 |

Data sourced from computational predictions available in public databases.

Validation of these computational predictions would require experimental analysis of a purified sample of this compound. A close correlation between the predicted and experimental spectra would confirm the compound's structure and provide confidence in the computational models used. Discrepancies, on the other hand, could point to interesting molecular dynamics or the need for refinement of the theoretical methods.

Investigation of Molecular Interactions and Pharmacological Potential of 1 2 Aminopropoxy 2,4 Difluorobenzene

Evaluation of Binding Affinities to Biological Macromolecules (e.g., Protein Receptors, Enzymes, DNA)

No publicly available research data exists detailing the binding affinities of 1-(2-Aminopropoxy)-2,4-difluorobenzene to any biological macromolecules.

Characterization of Dopamine (B1211576) Receptor Subtype Selectivity (D2, D3) for Related Scaffolds

While there is no direct information on this compound, research into structurally related compounds can offer insights. For example, certain bivalent dopamine agonists that feature aminotetralin moieties have demonstrated low nanomolar affinity for both D2 and D3 receptors. nih.gov The affinity of these related molecules is influenced by the nature of the linker and substituent groups. However, without direct experimental data, the dopamine receptor selectivity profile of this compound remains unknown.

Exploration of Interactions with Other G-Protein Coupled Receptors (GPCRs)

There is no available information from screening assays or other experimental studies regarding the interaction of this compound with other G-Protein Coupled Receptors.

Mechanistic Studies of Cellular Activities

No mechanistic studies concerning the cellular activities of this compound have been published in the scientific literature.

Inhibition of Cellular Invasiveness in Preclinical Models

Information regarding the effect of this compound on cellular invasiveness in preclinical models is not available.

Anti-angiogenic Activity Assessment in Model Systems

There are no published studies assessing the anti-angiogenic activity of this compound in any model systems.

DNA Intercalation and Cleavage Investigations

There is no data from any investigations into the potential for this compound to intercalate with or cause cleavage of DNA.

Structure-Activity Relationship (SAR) Analysis of Functionalized Derivatives

SAR analysis is a critical component of medicinal chemistry that correlates the structural features of a compound with its biological activity. For a hypothetical series of derivatives of this compound, researchers would systematically modify the core structure to understand how these changes influence its interaction with a biological target.

The presence and position of fluorine atoms on an aromatic ring can significantly influence a molecule's physicochemical properties and its ability to engage in molecular recognition. Fluorine is a highly electronegative atom and can alter the electronic distribution of the benzene (B151609) ring, affecting its interaction with protein targets.

Key potential effects of fluorination include:

Modulation of Acidity/Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups.

Dipole Moment: The carbon-fluorine bond possesses a strong dipole moment, which can lead to favorable dipole-dipole interactions with a target protein.

Metabolic Stability: The C-F bond is very strong, and its introduction can block sites of metabolic oxidation, thereby increasing the compound's half-life.

Binding Interactions: Fluorine can participate in non-covalent interactions such as hydrogen bonds (with backbone amides) and halogen bonds.

A hypothetical SAR study might compare the activity of the 2,4-difluoro pattern with other patterns (e.g., 2,5-difluoro, 3,5-difluoro) or with mono-fluorinated and non-fluorinated analogs to determine the optimal substitution for target binding.

Table 1: Hypothetical Impact of Fluorination Patterns on Receptor Affinity

| Substitution Pattern | Predicted pKa of Amino Group | Postulated Primary Interaction | Hypothetical Receptor Affinity (Kd) |

|---|---|---|---|

| Non-fluorinated | Higher | Hydrophobic | Lower |

| 2-Fluoro | Lower | H-bond acceptor | Intermediate |

| 4-Fluoro | Lower | Dipole-dipole | Intermediate |

| 2,4-Difluoro | Lowest | Multiple H-bonds/Dipole | Highest |

The aminopropoxy side chain provides key functional groups that are crucial for binding specificity and pharmacological activity.

Amino Group: The primary amine is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This allows for strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a binding pocket.

Propoxy Linker: The length and flexibility of the three-carbon chain are important for positioning the amino group correctly within the binding site. Modifications to its length or rigidity (e.g., by introducing double bonds or cyclization) would likely impact binding affinity.

Ether Oxygen: The oxygen atom can act as a hydrogen bond acceptor, forming interactions with suitable donor groups on the target protein.

An SAR study would involve synthesizing analogs with different chain lengths, degrees of substitution on the amine, or replacement of the ether linkage to probe the requirements of the target's binding site.

Identification of Specific Molecular Targets and Signaling Pathways (e.g., Septin-4)

While Septin-4 is suggested as a potential target, no public data confirms an interaction with this compound. Septins are a group of GTP-binding proteins involved in various cellular processes, including cytokinesis and membrane dynamics. They are known to form filaments and act as scaffolds.

To identify molecular targets for a novel compound, researchers typically employ methods such as:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.

Thermal Shift Assays: Binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.

Computational Docking: The compound is computationally modeled into the binding sites of known protein structures to predict potential interactions.

Should this compound be found to interact with Septin-4, subsequent studies would be required to elucidate its effect on septin polymerization and the downstream signaling pathways involved.

Applications as Research Probes and Chemical Tools in Biological Systems

A compound with a well-defined molecular target can be a valuable research tool. If this compound were a specific and potent ligand for a particular protein, it could be developed into a chemical probe.

This typically involves modifying the parent compound to incorporate a reporter tag, such as:

A Fluorophore: For use in fluorescence microscopy to visualize the location of the target protein in living cells.

A Biotin Tag: For use in affinity purification and identification of binding partners.

A Photo-affinity Label: To covalently and irreversibly bind to the target upon photoactivation, allowing for more robust identification.

Without confirmed biological activity or a known molecular target, the application of this compound as a research probe remains hypothetical.

Derivatization and Analog Development for Advanced Research Applications

Design and Synthesis of 1-(2-Aminopropoxy)-2,4-difluorobenzene Conjugates

Conjugation reactions are biochemical processes that attach a molecule to a substrate, often to enhance water solubility or to facilitate excretion in metabolic processes. numberanalytics.comnih.gov In medicinal chemistry, this strategy is adapted to link molecules to create bifunctional compounds, such as antibody-drug conjugates or tagged research probes. The chemical structure of this compound makes it an excellent candidate for conjugation, primarily through its reactive primary amine.

The most common approach involves forming a stable amide bond by reacting the amine group with an activated carboxylic acid of a target molecule (e.g., a protein, fluorescent dye, or pharmacokinetic modifier). This reaction is widely employed in bioconjugation to link small molecules to proteins or other biomolecules. nih.gov

Alternatively, the difluorobenzene ring can be exploited for conjugation. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of one of the fluorine atoms by a suitable nucleophile (e.g., a thiol from a cysteine residue in a protein or a phenol), creating a stable ether or thioether linkage. This dual reactivity allows for orthogonal functionalization, where the amine and the aromatic ring can be modified in separate, non-interfering steps. acs.org

Table 1: Potential Conjugation Strategies for this compound

| Reactive Site | Coupling Partner | Linkage Formed | Reaction Type | Common Application |

|---|---|---|---|---|

| Primary Amine (-NH₂) | Activated Carboxylic Acid | Amide | Acylation | Bioconjugation, Prodrugs |

| Primary Amine (-NH₂) | Aldehyde/Ketone | Imine (Schiff Base) | Reductive Amination | Linker Chemistry |

| 2,4-Difluorophenyl | Thiol (-SH) | Thioether | SNAr | Protein Labeling |

Incorporation into Complex Molecular Architectures (e.g., Polymers, Materials Science)

The incorporation of fluorine into polymers can dramatically alter their properties, often imparting high thermal stability, chemical resistance, and unique optical and electronic characteristics. google.comnumberanalytics.com Fluorinated aromatic polymers, in particular, are valued in materials science. acs.orgmdpi.comcolab.ws

This compound serves as a valuable monomer for creating novel fluorinated polymers. Its bifunctionality is key to its role in polymerization. For instance:

Polyamide and Polyimide Synthesis: The primary amine can react with diacyl chlorides or dianhydrides in polycondensation reactions to form high-performance polyamides and polyimides. The resulting polymers would feature the difluorophenyl group as a pendant moiety, influencing the material's bulk properties such as solubility and gas permeability. acs.org

Nucleophilic Aromatic Substitution Polymerization: The activated difluorobenzene ring can participate in SNAr-based polymerization. Reaction with bisphenols under basic conditions can displace the fluorine atoms to form poly(aryl ether)s. This class of polymers is known for its exceptional thermal and oxidative stability.

The presence of the flexible aminopropoxy side chain can disrupt the tight packing of polymer chains, potentially increasing the fractional free volume and enhancing properties like gas permeability for membrane applications. acs.org Furthermore, fluorination generally results in polymers that are more resistant to chemical degradation and moisture. google.com

Development of Radiolabeled Analogs for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides. nih.gov Fluorine-18 (¹⁸F) is a preferred isotope for PET due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.govfrontiersin.orgmdpi.com

The 2,4-difluorobenzene moiety of this compound is an ideal target for ¹⁸F-radiolabeling. The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic substitution, making it possible to displace one of the existing ¹⁹F atoms with radioactive [¹⁸F]fluoride. This isotopic exchange or substitution reaction is a common strategy for producing PET tracers. nih.govmdpi.com

The synthesis of a radiolabeled analog would typically involve:

Precursor Synthesis: A precursor molecule is often designed where one of the fluorine positions is replaced with a better leaving group, such as a nitro group or a trimethylammonium salt, to facilitate high-efficiency radiofluorination. Alternatively, diaryliodonium salts can be used as precursors for copper-mediated radiofluorination. researchgate.net

Radiofluorination: The precursor is reacted with cyclotron-produced [¹⁸F]fluoride, typically in the form of K[¹⁸F]F with a cryptand like Kryptofix 2.2.2, or a tetraalkylammonium [¹⁸F]fluoride salt. nih.gov The reaction is usually performed at elevated temperatures in an aprotic solvent.

Purification: The resulting ¹⁸F-labeled analog is rapidly purified using High-Performance Liquid Chromatography (HPLC) to ensure it is free of chemical and radiochemical impurities before use in imaging studies.

Such ¹⁸F-labeled analogs would enable researchers to non-invasively study the in vivo pharmacokinetics, biodistribution, and target engagement of drugs or probes derived from this scaffold.

Table 2: Comparison of ¹⁸F-Labeling Precursor Strategies

| Precursor Type | Leaving Group | Reaction Condition | Advantage | Disadvantage |

|---|---|---|---|---|

| Nitro-substituted | -NO₂ | High temperature, polar aprotic solvent | Readily accessible precursors | Often requires harsh conditions |

| Diaryliodonium Salt | -I⁺-Aryl | Metal-mediated (e.g., Cu) | Milder conditions, high efficiency | Precursor synthesis can be complex |

Utility as Building Blocks in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry and, more recently, DNA-Encoded Library (DEL) technology are powerful platforms for discovering new drug leads by synthesizing and screening massive collections of compounds. nih.govresearchgate.net The success of these technologies relies on the availability of diverse and versatile chemical building blocks. nih.govacs.orgescholarship.org

This compound is an exemplary bifunctional building block for library synthesis. nih.govsciforum.net The two reactive sites—the primary amine and the activated difluorophenyl ring—can be addressed with different classes of reagents in a sequential manner. This "orthogonal" reactivity is highly desirable in split-and-pool synthesis, the foundational technique for constructing large combinatorial libraries. rsc.org

A typical library synthesis might proceed as follows:

First Diversification Point: The primary amine is reacted with a diverse set of carboxylic acids to generate a library of amides. This is a robust and well-established reaction in DEL synthesis. escholarship.orgrsc.org

Second Diversification Point: The difluorophenyl moiety of each amide is then reacted with a second library of building blocks, for example, a collection of thiols or phenols, via an SNAr reaction.

This two-step process allows for the creation of a large library with the general structure R¹-Amide-Linker-Aryl-S-R², where R¹ and R² are derived from diverse sets of building blocks. The ability of this compound to connect two different points of diversity makes it a valuable scaffold for exploring a broad chemical space in the search for new bioactive molecules. nih.govrsc.org

Future Research Directions and Unexplored Avenues for 1 2 Aminopropoxy 2,4 Difluorobenzene

Novel Synthetic Methodologies and Sustainable Production Routes

The future synthesis of 1-(2-Aminopropoxy)-2,4-difluorobenzene is poised to move beyond conventional methods, embracing principles of green chemistry and innovative catalytic strategies to enhance efficiency, reduce environmental impact, and ensure enantiomeric purity.

One of the most promising avenues lies in the adoption of biocatalysis for the synthesis of the chiral 2-aminopropoxy fragment. The use of enzymes such as transaminases, oxidases, and imine reductases offers a highly selective and environmentally benign alternative to traditional chemical resolutions. rsc.orgresearchgate.net These enzymatic methods can provide access to the desired enantiomer of the aminopropanol (B1366323) precursor with high enantiomeric excess, operating under mild conditions and minimizing waste. researchgate.netjeol.com For instance, engineered amine dehydrogenases could be employed for the asymmetric amination of a corresponding ketone precursor, a process that is both atom-efficient and sustainable. jeol.com

Furthermore, the development of flow chemistry processes for both the formation of the difluorobenzene moiety and the subsequent ether linkage presents an opportunity for scalable and safer production. Continuous-flow reactors can improve heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of byproducts. ajpaonline.com This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Aspect | Conventional Approach | Proposed Novel/Sustainable Route | Potential Advantages |

| Chiral Amine Synthesis | Resolution of racemic mixture | Biocatalytic resolution (e.g., using transaminases), Asymmetric synthesis (e.g., using amine dehydrogenases) | High enantioselectivity, Mild reaction conditions, Reduced waste |

| Ether Linkage Formation | Williamson ether synthesis in batch | Flow chemistry synthesis, Microwave-assisted synthesis | Improved reaction control and safety, Faster reaction times, Scalability |

| Overall Process | Multi-step batch synthesis | One-pot or tandem chemoenzymatic reactions | Reduced unit operations, Lower solvent consumption, Increased overall yield |

Deeper Exploration of Binding Mechanisms at the Atomic Level

A fundamental understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design and optimization. Future research should employ a combination of advanced biophysical and computational techniques to elucidate these mechanisms.

High-resolution structural biology techniques , such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), will be pivotal in obtaining detailed three-dimensional structures of the compound bound to its target proteins. While no specific crystal structures for this compound are currently available, the general methodology is well-established for determining the binding modes of small molecules. rsc.org These structures can reveal the precise orientation of the molecule within the binding pocket and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atoms.

Spectroscopic methods offer complementary insights into the dynamics of binding in solution. Fluorescence spectroscopy, for example, can be used to study changes in the protein's intrinsic fluorescence upon ligand binding, providing information on binding affinity and conformational changes. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques that utilize the ¹⁹F nucleus, can serve as a powerful probe to monitor the local environment of the fluorine atoms upon interaction with a biological target.

In parallel, computational modeling and molecular dynamics (MD) simulations will play an increasingly important role. Molecular docking studies can predict plausible binding poses and affinities for a range of potential protein targets. researchgate.net Subsequent MD simulations can then be used to explore the stability of these interactions over time and to understand the dynamic nature of the ligand-protein complex. These computational approaches can also help in identifying key amino acid residues involved in the binding, which can then be validated through site-directed mutagenesis experiments.

A summary of the techniques and their potential contributions is provided in Table 2.

| Technique | Information Gained | Relevance to this compound |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-protein complex | Unambiguously determines the binding mode and key intermolecular interactions. |

| Fluorescence Spectroscopy | Binding affinity (Kd), stoichiometry, and conformational changes | Quantifies the strength of the interaction and assesses its impact on protein structure. |

| ¹⁹F NMR Spectroscopy | Changes in the local chemical environment of the fluorine atoms | Provides a sensitive probe for studying binding events and characterizing the binding site. |

| Molecular Docking | Predicted binding poses and affinities | Screens potential biological targets and generates hypotheses for experimental validation. |

| Molecular Dynamics Simulations | Dynamic stability of the ligand-protein complex, solvent effects | Offers insights into the flexibility of the binding pocket and the role of water molecules. |

Untapped Biological Target Spaces and Polypharmacology

The structural features of this compound, particularly the presence of fluorine atoms which can modulate physicochemical properties, suggest that its biological activity may extend beyond a single target. rsc.org Future research should focus on systematically exploring untapped biological target spaces and investigating the potential for polypharmacology.

A key strategy will be the use of high-throughput screening (HTS) and phenotypic screening against diverse panels of cell lines and biological assays. This can help to identify novel therapeutic areas where the compound may have an effect. Given the prevalence of the aminopropoxy and fluoroaromatic motifs in various bioactive molecules, it is plausible that this compound could interact with a range of protein families, including G-protein coupled receptors (GPCRs), kinases, and ion channels. jeol.com

The concept of polypharmacology , where a single drug interacts with multiple targets, is increasingly recognized as a key factor in both therapeutic efficacy and adverse effects. rsc.org Future studies should aim to deconstruct the polypharmacological profile of this compound. This can be achieved through a combination of computational target prediction, affinity-based proteomics, and chemogenomics approaches. Understanding these off-target interactions is crucial for predicting potential side effects and for identifying opportunities for drug repurposing. rsc.org

Furthermore, the creation of a small, focused library of derivatives based on the this compound scaffold could be a powerful tool for exploring structure-activity relationships (SAR) across different target classes. By systematically modifying the chiral center, the aromatic substitution pattern, and the linker, researchers can fine-tune the selectivity and potency of these compounds for specific biological targets.

| Research Avenue | Methodology | Potential Outcome |

| Novel Target Identification | High-throughput screening, Phenotypic screening, Target deconvolution | Discovery of new therapeutic applications for the compound. |

| Polypharmacology Profiling | In silico target prediction, Affinity chromatography-mass spectrometry | Comprehensive understanding of the compound's on- and off-target interactions. |

| Structure-Activity Relationship (SAR) Studies | Synthesis of focused chemical libraries, Biological evaluation | Identification of key structural features for potency and selectivity. |

| Drug Repurposing | Screening against known disease models | Finding new uses for the compound outside of its original intended application. |

Development of Advanced Analytical Techniques for Compound Profiling

As this compound and its derivatives progress through the drug discovery pipeline, the need for sophisticated analytical techniques for their comprehensive profiling becomes paramount. Future research in this area will focus on enhancing sensitivity, selectivity, and structural elucidation capabilities.

Given the chiral nature of the molecule, the development of robust enantioselective analytical methods is essential. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) will continue to be a cornerstone for separating and quantifying the enantiomers. nih.gov Future work could explore the use of novel CSPs and advanced detection methods, such as tandem mass spectrometry (LC-MS/MS), to achieve lower limits of detection in complex biological matrices. unife.it

Nuclear Magnetic Resonance (NMR) spectroscopy will remain a vital tool for structural confirmation. The presence of two fluorine atoms offers a unique opportunity to leverage ¹⁹F NMR . rsc.orgresearchgate.net This technique is highly sensitive and has a large chemical shift dispersion, making it an excellent probe for structural analysis and for studying interactions with other molecules. Advanced multi-dimensional NMR experiments (e.g., ¹H-¹³C-¹⁹F correlation) could provide unambiguous assignment of all atoms in the molecule and its metabolites. rsc.org

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), will be crucial for metabolite identification and impurity profiling. ijpras.com Hyphenated techniques like LC-HRMS can provide accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites and degradation products. nih.gov Tandem MS (MS/MS) experiments will be used to obtain structural information by fragmenting the parent ions. youtube.com

A summary of advanced analytical techniques and their applications is provided in Table 3.

| Analytical Technique | Specific Application for Compound Profiling | Key Advantages |

| Chiral HPLC-MS/MS | Enantiomeric purity determination, Pharmacokinetic studies of individual enantiomers | High selectivity and sensitivity for chiral separation and quantification. |

| ¹⁹F NMR Spectroscopy | Structural elucidation, Purity assessment, Studying molecular interactions | High sensitivity, large chemical shift range, direct probe of the fluorinated moiety. |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Metabolite identification, Impurity profiling, Degradation studies | Accurate mass measurements for unambiguous formula determination. |

| Hyphenated Techniques (e.g., LC-NMR-MS) | Comprehensive structural characterization of complex mixtures | Provides complementary information from multiple detectors for a single analysis. ajpaonline.com |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new chemical entities, and this compound is no exception. These computational tools can be applied across the entire drug discovery pipeline to accelerate progress and improve decision-making.

Machine learning models can be developed to predict the biological activity and physicochemical properties of virtual libraries of derivatives. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with biological activity, guiding the synthesis of the most promising compounds. Similarly, models can be trained to predict properties such as solubility, permeability, and metabolic stability, helping to prioritize candidates with favorable drug-like characteristics.

AI can also play a significant role in target identification and validation . By analyzing large-scale biological data, including genomics, proteomics, and clinical data, AI algorithms can identify potential biological targets for which this compound or its analogs may be effective.

Furthermore, ML can be used to optimize synthetic routes , predicting reaction outcomes and suggesting optimal reaction conditions, thereby accelerating the synthesis of new derivatives. In the later stages, AI can be used to analyze complex datasets from clinical trials and to identify patient populations that are most likely to respond to treatment.

| Application Area | AI/ML Tool or Technique | Potential Impact on Development |

| Lead Generation | Generative models, De novo design algorithms | Rapid creation of novel and diverse chemical structures with desired properties. |

| Lead Optimization | QSAR modeling, Predictive ADMET models | Efficient prioritization of synthetic targets with a higher probability of success. |

| Target Identification | Network biology analysis, Machine learning on 'omics' data | Identification of novel and druggable biological targets. |

| Synthesis Planning | Retrosynthesis prediction algorithms | Acceleration of the chemical synthesis cycle. |

| Clinical Development | Patient stratification algorithms, Biomarker discovery | Enhanced success rates in clinical trials through precision medicine approaches. |

常见问题

Basic Question: What are the common synthetic routes for preparing 1-(2-Aminopropoxy)-2,4-difluorobenzene?

Answer:

The synthesis typically involves nucleophilic substitution between a fluorinated aromatic precursor and 2-aminopropanol. For example:

- Step 1: React 2,4-difluorobromobenzene with 2-aminopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to substitute the bromine atom with the aminopropoxy group.

- Step 2: Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Yield optimization (~60–75%) requires careful control of stoichiometry and reaction time .

Key Validation: Confirm structure using ¹H/¹⁹F NMR and LC-MS to verify substitution and purity .

Basic Question: How do researchers characterize the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹⁹F NMR detects fluorine environments (δ ~ -110 to -120 ppm for ortho/para-F; splitting patterns confirm substitution positions).

- ¹H NMR identifies the aminopropoxy chain (e.g., triplet for CH₂ adjacent to NH₂ at δ ~2.8 ppm).

- Mass Spectrometry (MS): ESI-MS or GC-MS confirms molecular ion peaks (expected m/z ≈ 217.2 [M+H]⁺).

- Infrared Spectroscopy (IR): Stretching bands for C-O (1250 cm⁻¹) and NH₂ (3350 cm⁻¹) .

Advanced Question: What strategies address regioselectivity challenges during electrophilic substitution on the fluorinated aromatic ring?

Answer:

Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions. To control regioselectivity:

- Directing Groups: Introduce temporary protecting groups (e.g., nitro) to steer reactivity, followed by deprotection.

- Catalysis: Use Lewis acids (e.g., AlCl₃) to stabilize transition states in Friedel-Crafts alkylation.

- Computational Modeling: DFT calculations predict electron density maps to optimize reaction conditions .

Advanced Question: How does the stereochemistry of the aminopropoxy side chain influence biological activity?

Answer:

The chirality of the aminopropoxy group (R/S configuration) affects binding to biological targets (e.g., enzymes or receptors):

- Enantiomer Separation: Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers.

- Activity Assays: Compare IC₅₀ values of enantiomers in enzyme inhibition studies. For example, (R)-enantiomers may show 10-fold higher affinity due to complementary hydrogen bonding .

Advanced Question: What methodologies resolve contradictions in reported reaction yields for aminopropoxy substitution?

Answer:

Discrepancies in yields (e.g., 40% vs. 75%) arise from:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions. Switch to THF with crown ethers for controlled reactivity.

- Catalyst Optimization: Screen Pd/Cu catalysts for cross-coupling variants to bypass competing elimination pathways.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction dynamics .

Advanced Question: What are the potential applications of this compound in medicinal chemistry?

Answer:

- Drug Intermediate: Serve as a precursor for kinase inhibitors (e.g., JAK/STAT pathway modulators) by functionalizing the NH₂ group with heterocycles (e.g., pyridine).

- Proteolysis-Targeting Chimeras (PROTACs): The fluorinated aromatic core enhances metabolic stability, while the aminopropoxy linker enables conjugation to E3 ligase ligands .

Advanced Question: How can computational tools predict the compound’s reactivity in novel reaction environments?

Answer:

- Retrosynthesis Software: Tools like Pistachio or Reaxys propose synthetic routes using known reaction templates (e.g., SNAr for fluorobenzene systems).

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation behavior.

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.

- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal.

- Emergency Measures: Immediate rinsing with water for skin/eye contact; consult SDS for halogenated benzene handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。